molecular formula C10H7N3O B13149588 6-(Pyrimidin-5-yl)nicotinaldehyde

6-(Pyrimidin-5-yl)nicotinaldehyde

Cat. No.: B13149588
M. Wt: 185.18 g/mol
InChI Key: BWGQNJXJZQAOBZ-UHFFFAOYSA-N
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Description

6-(Pyrimidin-5-yl)nicotinaldehyde (CAS: 926305-26-2) is a pyridine derivative with the molecular formula C₁₀H₇N₃O and a molecular weight of 185.18 g/mol . Its structure comprises a nicotinaldehyde backbone substituted at the 6-position with a pyrimidin-5-yl group. This compound is primarily utilized as an intermediate in pharmaceutical and chemical synthesis, though its specific applications remain less documented compared to other nicotinaldehyde derivatives. Limited commercial availability (one supplier noted as of 2024) suggests niche use or ongoing research into its properties .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

6-pyrimidin-5-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-6-8-1-2-10(13-3-8)9-4-11-7-12-5-9/h1-7H

InChI Key

BWGQNJXJZQAOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-5-yl)nicotinaldehyde typically involves the condensation of pyrimidine derivatives with nicotinaldehyde under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with nicotinaldehyde in the presence of a base such as potassium carbonate, followed by a palladium-catalyzed coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-5-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 6-(Pyrimidin-5-yl)nicotinic acid

    Reduction: 6-(Pyrimidin-5-yl)nicotinalcohol

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

6-(Pyrimidin-5-yl)nicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-5-yl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties between 6-(Pyrimidin-5-yl)nicotinaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features/Applications
This compound C₁₀H₇N₃O 185.18 Pyrimidin-5-yl Pharmaceutical intermediate
6-(4-Methylphenyl)nicotinaldehyde C₁₃H₁₁NO 197.23 4-Methylphenyl Organic synthesis; higher hydrophobicity
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde C₁₁H₁₅N₃O₂ 221.26 Methoxy, pyrrolidin-1-yl Enhanced solubility; catalytic applications
5-Methyl-6-(methylamino)nicotinaldehyde C₉H₁₁N₃O 177.20 Methylamino, methyl Bioactive intermediate; potential drug discovery
6-(2-Hydroxyethylamino)nicotinaldehyde C₉H₁₁N₃O₂ 193.20 2-Hydroxyethylamino Improved hydrogen-bonding capacity
Key Observations:
  • Solubility : Methoxy and pyrrolidinyl substituents (e.g., 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde) improve aqueous solubility, whereas the pyrimidinyl group may reduce it due to increased hydrophobicity .
  • Biological Activity: Methylamino and hydroxyethylamino derivatives (e.g., 5-Methyl-6-(methylamino)nicotinaldehyde) are more likely to engage in hydrogen bonding, making them candidates for enzyme-targeted drug design .

Commercial and Research Status

  • In contrast, 6-(4-Methylphenyl)nicotinaldehyde and pyrrolidinyl derivatives are more widely available, indicating broader synthetic utility .
  • Research Gaps: No direct studies on the biological activity of this compound were identified. In contrast, nicotinaldehyde itself has been studied for NAD biosynthesis modulation in leukemia cells .

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